molecular formula C15H20Cl2N4O B2869991 3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride CAS No. 2241138-17-8

3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride

Cat. No. B2869991
CAS RN: 2241138-17-8
M. Wt: 343.25
InChI Key: BEGJZCYPJMQUIO-UHFFFAOYSA-N
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Description

“3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride” is a chemical compound with the CAS Number: 2241138-17-8 . It has a molecular weight of 343.26 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18N4O.2ClH/c1-2-19-13(6-7-18-19)11-4-3-5-12(10-11)14-15(20)17-9-8-16-14;;/h3-7,10,14,16H,2,8-9H2,1H3,(H,17,20);2*1H . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 343.26 . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Synthesis and Characterization

  • Design and Synthesis : Compounds such as 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, designed and synthesized for potential dual antihypertensive applications, showcase the methodological approach towards creating new compounds with specific therapeutic targets. The synthesis process involves preparing free bases and transforming them into hydrochloride salts, with the protonation of nitrogen atoms in the piperazine ring being a critical step. Solid-state analytical techniques like 13C-CP/MAS and 15N-CP/MAS NMR and IR spectroscopy are used to determine the position of protonation, highlighting the intricate chemistry involved in developing such compounds (Marvanová et al., 2016).

Pharmacological Applications

  • Neuroleptic Activity : The development of 3-phenyl-2-piperazinyl-5H-1-benzazepines and related compounds for potential neuroleptic (antipsychotic) activity illustrates the therapeutic applications of such chemical structures. These compounds were synthesized and evaluated, with some showing neuroleptic-like activity, potentially based on an antidopaminergic property. This indicates the relevance of such compounds in treating neurological and psychiatric disorders (Hino et al., 1988).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Piperazine-substituted quinazolin-4(3H)-one derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies involve weight loss tests, electrochemical techniques, and surface analytical methods to evaluate the efficacy of such compounds in protecting metal surfaces. The research provides insights into the potential industrial applications of piperazine derivatives in extending the lifespan of metal components and structures (Chen et al., 2021).

Antimicrobial and Antitumor Activities

  • Antimicrobial and Antitumor Potential : The synthesis and biological evaluation of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives for their antimicrobial properties indicate the potential of such compounds in addressing bacterial and fungal infections. Additionally, their evaluation for antitumor activity underscores the broad spectrum of biomedical applications associated with piperazine derivatives (Rajkumar et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[3-(2-ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O.2ClH/c1-2-19-13(6-7-18-19)11-4-3-5-12(10-11)14-15(20)17-9-8-16-14;;/h3-7,10,14,16H,2,8-9H2,1H3,(H,17,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGJZCYPJMQUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=CC(=CC=C2)C3C(=O)NCCN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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